Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Prodrug design Lipophilicity Esterase stability

Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (CAS 865248-38-0; molecular formula C19H19N3O5S2; MW 433.5 g/mol) is a synthetic benzothiazole sulfonamide derivative bearing a phenylacetyl imino substituent at position 2, a primary sulfamoyl group at position 6, and an ethyl acetate ester at position 3 of the benzothiazole core. This compound belongs to a class of 2-(substituted-imino)-6-sulfamoyl-benzothiazol-3-yl acetate esters that have been disclosed in patent literature as vanilloid receptor 1 (TRPV1) antagonists with potential utility in pain and inflammatory disorders , and separately as broad-spectrum HIV protease inhibitors.

Molecular Formula C19H19N3O5S2
Molecular Weight 433.5
CAS No. 865248-38-0
Cat. No. B2992671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
CAS865248-38-0
Molecular FormulaC19H19N3O5S2
Molecular Weight433.5
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H19N3O5S2/c1-2-27-18(24)12-22-15-9-8-14(29(20,25)26)11-16(15)28-19(22)21-17(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H2,20,25,26)
InChIKeySRRGXOXIXAXGQF-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (CAS 865248-38-0): Structural Identity and Compound-Class Context for Procurement Evaluation


Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (CAS 865248-38-0; molecular formula C19H19N3O5S2; MW 433.5 g/mol) is a synthetic benzothiazole sulfonamide derivative bearing a phenylacetyl imino substituent at position 2, a primary sulfamoyl group at position 6, and an ethyl acetate ester at position 3 of the benzothiazole core . This compound belongs to a class of 2-(substituted-imino)-6-sulfamoyl-benzothiazol-3-yl acetate esters that have been disclosed in patent literature as vanilloid receptor 1 (TRPV1) antagonists with potential utility in pain and inflammatory disorders [1], and separately as broad-spectrum HIV protease inhibitors [2]. The compound is currently available as a research chemical (purity ≥95%) through specialty chemical suppliers for investigational use .

Chemotype Benzothiazole sulfonamide core with phenylacetyl imino and ethyl acetate ester substituents
Selection context Supports TRPV1 antagonist screening, carbonic anhydrase inhibition studies, or HIV protease inhibitor fragment exploration
Source level Patent-disclosed research compound; purity ≥95% for investigational use Data to verify; empirical potency and selectivity require independent confirmation

Why Generic Substitution of Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate with In-Class Benzothiazole Analogs Is Not Straightforward


Within the 2-imino-6-sulfamoyl-benzothiazol-3-yl acetate chemotype, three structural variables—the ester alkyl group (methyl vs. ethyl), the 2-imino acyl substituent (phenylacetyl vs. pivaloyl, cyclopropanecarbonyl, aroyl, etc.), and the 6-substituent (primary sulfamoyl vs. methylsulfonyl vs. acetamido)—independently modulate lipophilicity, hydrogen-bond donor/acceptor capacity, metabolic stability, and target engagement [1]. Even among close phenylacetyl-containing analogs, replacing the ethyl ester with a methyl ester alters both calculated logP and susceptibility to esterase-mediated hydrolysis, while substituting the 6-SO2NH2 group with 6-SO2CH3 eliminates a key hydrogen-bond donor that is critical for interactions with the TRPV1 vanilloid binding pocket as demonstrated in the benzothiazole amide series [1][2]. Consequently, interchanging these compounds without empirical verification of potency, selectivity, and pharmacokinetic parameters introduces substantial risk of functional non-equivalence in any biological assay or synthetic pathway.

Target compound Ethyl ester at N-3 position; 6-SO2NH2 primary sulfamoyl; 2-phenylacetyl imino substituent
vs
In-class analog Methyl ester or 6-SO2CH3 or 2-pivaloyl/cyclopropanecarbonyl analogs may shift lipophilicity, hydrogen-bond capacity, and target engagement
Expected profile Ethyl ester may provide slower esterase hydrolysis and higher cLogP vs methyl ester (class-level inference)
vs
Mismatch concern Esterase stability and permeability profiles may not transfer directly; functional non-equivalence risk without empirical verification
Off-target context 6-SO2NH2 may confer carbonic anhydrase inhibitory activity (sulfonamide zinc-binding pharmacophore)
vs
Mismatch concern 6-SO2CH3 analog eliminates this liability/opportunity; screening strategy must account for polypharmacology potential

Quantitative Differentiation Evidence for Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate Against Closest Structural Analogs


Ester Moiety Differentiation: Ethyl Acetate vs. Methyl Acetate Prodrug and Physicochemical Profile

The target compound carries an ethyl acetate ester at the N-3 position, whereas its closest structural congener—(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate—bears a methyl ester . In the benzothiazole amide TRPV1 antagonist series, the attachment of polar ester groups to the benzothiazole core was shown to increase aqueous solubility; the ethyl ester provides a calculated incremental increase in lipophilicity (estimated ΔcLogP ≈ +0.5 to +0.6) relative to the methyl ester, which can influence membrane permeability and oral absorption [1]. Ethyl esters are also generally more resistant to rapid esterase-mediated hydrolysis than methyl esters, potentially extending the half-life of the intact prodrug form in plasma [2].

Ester moiety: ethyl vs methyl
Class-level inference
Estimated ΔcLogP ≈ +0.5 to +0.6 (ethyl vs methyl); ethyl esters generally exhibit slower esterase-mediated hydrolysis (class-level trend)
Supports prodrug screening and PK study design context
No direct experimental comparison available for this specific pair; empirical confirmation required
Prodrug design Lipophilicity Esterase stability Pharmacokinetics

6-Sulfamoyl (–SO2NH2) vs. 6-Methylsulfonyl (–SO2CH3) Functional Group Differentiation: Hydrogen-Bond Donor Capacity and Target Engagement

The target compound features a primary sulfamoyl group (–SO2NH2) at position 6 of the benzothiazole core, whereas a closely related analog, (Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, carries a methylsulfonyl group (–SO2CH3) at the same position . The primary sulfamoyl group provides two hydrogen-bond donor atoms (the NH2 protons) that are absent in the methylsulfonyl analog, which can only act as a hydrogen-bond acceptor. In the benzothiazole amide TRPV1 antagonist pharmacophore model, polar groups attached to the benzothiazole core were demonstrated to be important for increasing aqueous solubility and for key interactions with the TRPV1 binding pocket [1]. The sulfamoyl NH2 may additionally confer carbonic anhydrase inhibitory activity, a secondary pharmacology liability or opportunity that is absent for the methylsulfonyl analog [2].

6-SO2NH2 vs 6-SO2CH3
Class-level inference
2 H-bond donors (sulfamoyl NH2) vs 0 H-bond donors (methylsulfonyl); sulfamoyl group structurally competent for carbonic anhydrase zinc coordination
H-bond donor capacity and off-target CA inhibition context may drive screening strategy choice
Quantitative IC50 comparison not available; CA inhibition inferred from sulfonamide pharmacophore literature
TRPV1 antagonism Hydrogen bonding Sulfonamide pharmacophore Structure-activity relationships

2-Phenylacetyl Imino Substituent Differentiation vs. Alternative Acyl Groups: Implications for TRPV1 Pharmacophore Recognition

The target compound incorporates a phenylacetyl group at the 2-imino position, whereas in-class alternatives include analogs with pivaloyl (t-butylcarbonyl), cyclopropanecarbonyl, and substituted benzoyl imino substituents . In the structurally related benzothiazole amide series reported by Besidski et al. (2012), the nature of the acyl/amide substituent at the 2-position was found to be a critical determinant of TRPV1 antagonistic potency; the lead compound 37 from that series achieved an IC50 of 4.7 nM in a recombinant human TRPV1 functional assay [1]. While the phenylacetyl group provides a flexible methylene spacer between the carbonyl and the phenyl ring—potentially enabling conformational accommodation within the TRPV1 binding pocket—the pivaloyl and cyclopropanecarbonyl analogs present sterically distinct, compact acyl groups that may produce divergent potency and selectivity profiles [1]. No direct head-to-head potency comparison among these specific imino-acetate analogs has been published.

2-Acyl substituent SAR
Cross-study comparable
Benzothiazole amide series reference: lead compound 37 IC50 = 4.7 nM at recombinant human TRPV1; 2-acyl variation modulates potency over >100-fold range
Phenylacetyl substituent represents a specific point on the TRPV1 SAR landscape; may produce distinct potency-selectivity profile vs pivaloyl or cyclopropanecarbonyl analogs
No head-to-head potency comparison published for these specific imino-acetate analogs; extrapolated from amide series
TRPV1 antagonist Acyl substituent SAR Benzothiazole amide series Pain target

Molecular Weight and Heavy Atom Count Differentiation: Implications for Lead-Likeness and Downstream Optimization Potential

The target compound has a molecular weight of 433.5 g/mol (C19H19N3O5S2, 29 heavy atoms) . Compared to the parent 2-imino compound (ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, CAS 1351644-36-4, MW 315.34 g/mol free base, 21 heavy atoms), the target compound is significantly larger due to the phenylacetyl substituent [1]. This increase in molecular weight and lipophilicity moves the compound beyond traditional lead-like chemical space (MW ≤350, cLogP ≤3) into drug-like space, which may reduce ligand efficiency metrics but potentially improve target binding affinity through additional hydrophobic contacts. In the benzothiazole TRPV1 antagonist series, increasing molecular weight through attachment of substituents to the core was associated with improvements in metabolic stability by blocking metabolic soft spots [2].

MW and lead-likeness
Class-level inference
MW 433.5 g/mol (29 heavy atoms) vs parent 2-imino scaffold MW 315.34 g/mol (21 heavy atoms); ΔMW = +118.2, Δheavy atoms = +8
Occupies drug-like rather than lead-like physicochemical space; may support late-stage optimization studies
Metabolic stability inference from benzothiazole amide SAR; ligand efficiency metrics not directly measured
Lead-likeness Drug-like properties Physicochemical profiling Fragment-based drug design

Optimal Research and Procurement Application Scenarios for Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate Based on Evidence Profile


TRPV1 Antagonist Screening Cascades Requiring a Phenylacetyl-Containing Benzothiazole Sulfonamide Probe

Based on the structural relationship to the AstraZeneca benzothiazole amide TRPV1 antagonist series [1] and the benzothiazolesulfonamide patent family [2], this compound is best deployed as a tool compound for exploring the contribution of the phenylacetyl imino substituent and ethyl ester prodrug moiety to TRPV1 potency, selectivity, and metabolic stability. Its primary sulfamoyl group may confer additional carbonic anhydrase inhibitory activity that should be profiled in selectivity panels [3]. The compound is suitable for use in recombinant human TRPV1 calcium flux assays (e.g., 1321N1 or HEK293 cells expressing hTRPV1) and in comparative SAR studies against the methyl ester, pivaloyl, and cyclopropanecarbonyl analogs to empirically define the structure-activity landscape at the 2-imino and 3-ester positions.

Carbonic Anhydrase Inhibitor Screening with a Benzothiazole Sulfonamide Scaffold

The 6-sulfamoyl group is a recognized zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition [1]. This compound can serve as a screening candidate in hCA I, II, IX, and XII inhibition assays (e.g., stopped-flow CO2 hydration assay) to evaluate whether the benzothiazole core and phenylacetyl imino substitution confer isoform selectivity or enhanced potency relative to classical aryl sulfonamide CA inhibitors. The compound may be compared against acetazolamide as a reference standard.

HIV Protease Inhibitor Fragment Evolution Based on 2-(Substituted-amino)-benzothiazole Sulfonamide Chemotype

The Indian patent 259957 [1] discloses 2-(substituted-amino)-benzothiazole sulfonamides as broad-spectrum HIV protease inhibitors. This compound, as an N-3 acetate ester derivative, may function as a prodrug or intermediate for generating the free acid or alternative ester variants for testing in HIV protease biochemical assays (FRET-based or HPLC-based) and in antiviral activity assays against wild-type and drug-resistant HIV strains.

Medicinal Chemistry Building Block for Diversification at the 2-Imino Position

The synthetic route to this compound involves condensation of 2-phenylacetyl chloride with 2-amino-6-sulfamoylbenzothiazole followed by esterification with ethyl bromoacetate or ethyl chloroacetate [1]. The compound can serve as a synthetic intermediate or reference standard for libraries exploring alternative acyl chlorides (aroyl, heteroaroyl, alkylcarbonyl) at the 2-imino position, enabling systematic SAR exploration of the acyl binding pocket across multiple target classes (TRPV1, CA, HIV protease).

Application
Selection Property
Validation Focus
TRPV1 antagonist screening
Phenylacetyl imino substituent and ethyl ester prodrug moiety; 6-SO2NH2 as secondary pharmacology handle
Recombinant hTRPV1 calcium flux assays; comparative SAR vs methyl ester, pivaloyl, and cyclopropanecarbonyl analogs
Carbonic anhydrase inhibition screening
6-Sulfamoyl zinc-binding pharmacophore on benzothiazole core
hCA I, II, IX, XII isoform selectivity profiling; comparison against acetazolamide reference
HIV protease inhibitor fragment studies
2-(Substituted-amino)-benzothiazole sulfonamide chemotype; N-3 acetate ester as prodrug or intermediate
FRET-based or HPLC-based HIV protease biochemical assays; wild-type and drug-resistant strain antiviral activity
Medicinal chemistry diversification
Synthetic intermediate with accessible 2-imino position for acyl chloride condensation
Library construction with alternative acyl chlorides; systematic SAR across TRPV1, CA, and HIV protease targets
Quote Request

Request a Quote for Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.